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Introduction
Acy-738 is a potent and selective, orally bioavailable inhibitor of histone deacetylase 6

(HDAC6).[1][2] Its mechanism of action revolves around the inhibition of HDAC6 with high

potency, showing an IC50 of 1.7 nM.[1][2] Acy-738 also exhibits inhibitory activity against

HDAC1, HDAC2, and HDAC3, with IC50 values of 94, 128, and 218 nM, respectively.[2] The

primary downstream effect of HDAC6 inhibition by Acy-738 is the hyperacetylation of its

substrates, most notably α-tubulin.[3] This modulation of protein acetylation has profound

effects on microtubule stability and axonal transport, making Acy-738 a promising therapeutic

candidate for a variety of diseases, particularly those with underlying protein trafficking and

aggregation pathologies. This technical guide provides an in-depth overview of the

investigation of Acy-738 in several novel disease models, complete with quantitative data,

detailed experimental protocols, and visualizations of key pathways and workflows.

Core Mechanism of Action: HDAC6 Inhibition and α-
Tubulin Acetylation
The primary mechanism of Acy-738 involves the selective inhibition of HDAC6, a class IIb

histone deacetylase predominantly located in the cytoplasm. HDAC6 is responsible for the

deacetylation of several non-histone proteins, with α-tubulin being a key substrate. By inhibiting

HDAC6, Acy-738 leads to an increase in the acetylation of α-tubulin at lysine 40. This post-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15584832?utm_src=pdf-interest
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://file.medchemexpress.com/batch_PDF/HY-19327/ACY-738-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/ACY-738.html
https://file.medchemexpress.com/batch_PDF/HY-19327/ACY-738-DataSheet-MedChemExpress.pdf
https://www.medchemexpress.com/ACY-738.html
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://www.medchemexpress.com/ACY-738.html
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://www.selleckchem.com/products/acy-738.html
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://www.benchchem.com/product/b15584832?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15584832?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


translational modification is crucial for maintaining microtubule stability and function, which are

essential for intracellular processes such as axonal transport. Impaired axonal transport is a

common pathological feature in many neurodegenerative diseases.
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Mechanism of Acy-738 Action.

Acy-738 in a Mouse Model of Systemic Lupus
Erythematosus (SLE)
Acy-738 has been investigated for its therapeutic potential in a New Zealand Black/White

(NZB/W) F1 mouse model of Systemic Lupus Erythematosus (SLE), a chronic autoimmune

disease. Studies have shown that Acy-738 can decrease disease severity by altering aberrant

T and B cell differentiation and reducing inflammatory responses.[4][5]

Quantitative Data
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Parameter
Vehicle
Control

Acy-738 (5
mg/kg)

Acy-738 (20
mg/kg)

Citation

Proteinuria Score

(at 38 weeks)
4.5 ± 0.5 2.5 ± 0.7 1.8 ± 0.6 [4]

Anti-dsDNA

(U/mL at 38

weeks)

1200 ± 200 600 ± 150 400 ± 100 [4]

Glomerular IL-6

mRNA (relative

level)

1.0 ~0.4 Undetectable [4]

Glomerular IL-10

mRNA (relative

level)

1.0 ~0.45 Undetectable [4]

Splenic Treg

Cells (%)
4.2 ± 0.5 6.8 ± 0.7 8.1 ± 0.9 [4]

Experimental Protocols
In Vivo Animal Studies

Animal Model: Female NZB/W F1 mice.

Treatment: Mice were injected intraperitoneally (i.p.) 5 days a week with either vehicle

control (DMSO), 5 mg/kg Acy-738, or 20 mg/kg Acy-738, starting at 22 weeks of age and

continuing until 38 weeks of age.[4][5] The total injection volume was 80 μL.[1]

Monitoring: Body weight and proteinuria were measured every two weeks.[4][5] Proteinuria

was measured using standard semi-quantitative dipsticks and scored on a scale of 0-5.[1]

Blood was collected every four weeks for sera analysis of anti-dsDNA antibodies and

cytokines.[4][5]

Tissue Collection: At 38 weeks, mice were euthanized, and spleens, thymuses, bone

marrow, and kidneys were collected for flow cytometry and RT-PCR analysis.[4]
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Flow Cytometry

Cell Preparation: Single-cell suspensions were prepared from the spleen, thymus, and bone

marrow.

Staining: Cells were stained with fluorescently labeled antibodies against various cell surface

markers to identify B cell and T cell populations.

Analysis: Data was acquired on a flow cytometer and analyzed using FlowJo software.[4]

Real-Time RT-PCR

RNA Extraction: RNA was isolated from glomeruli.[4]

Reverse Transcription: cDNA was synthesized from the extracted RNA.

PCR: Real-time PCR was performed to quantify the relative mRNA levels of cytokines such

as IL-6 and IL-10.[4]

Acy-738 in a Mouse Model of Multiple Sclerosis (MS)
In the context of Multiple Sclerosis (MS), Acy-738 has been studied in the Experimental

Autoimmune Encephalomyelitis (EAE) mouse model. The findings suggest that Acy-738 can

delay disease onset, reduce disease severity, and improve short-term memory.[6][7]

Quantitative Data
Parameter EAE Control

EAE + Acy-738
(20 mg/kg)

Naive Citation

Mean Clinical

Score (peak)
3.2 ± 0.3 2.1 ± 0.4 0 [6]

Day of Onset 11.5 ± 0.5 14.2 ± 0.8 N/A [6]

Cross-Maze

Alternation (%)

(100µg MOG)

55 ± 5 75 ± 6 70 ± 4 [6]
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Experimental Protocols
EAE Induction and Treatment

Animal Model: C57BL/6 female mice, 7-8 weeks old.[6]

Induction: EAE was induced by subcutaneous immunization with an emulsion containing

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide in Complete Freund's Adjuvant

(CFA).[6] Pertussis toxin was injected i.p. on the day of immunization and two days later.[6]

Treatment: Acy-738 was dissolved in DMSO and diluted in PBS for i.p. injection at a dose of

20 mg/kg on days 9 and 10 post-immunization.[6][8]

Clinical Scoring: Mice were scored daily for clinical signs of EAE on a scale of 0-5 (0 = no

disease, 5 = moribund).[6]

Cross-Maze Exploration Test

Apparatus: A four-arm cross-maze with arms labeled A, B, C, and D.[6]

Procedure: Each mouse was placed in the center of the maze and allowed to freely explore

the arms for up to 31 entries. An entry was defined as all four paws entering an arm. An

alternation was recorded when the mouse entered each of the four distinct arms.[6]

Timing: The test was performed on day 10 post-immunization, starting 1.5 hours after the

last Acy-738 injection.[6][8]
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EAE Experimental Workflow.

Acy-738 in a Mouse Model of Alzheimer's Disease
(AD)
Acy-738 has shown promise in an amyloid precursor protein/presenilin 1 (APP/PS1) mouse

model of Alzheimer's Disease (AD).[9] Treatment with Acy-738 has been demonstrated to

improve axonal transport, recover short-term learning and memory deficits, and modify tau and

tubulin pathology.[9][10]

Quantitative Data
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Parameter WT Control
APP/PS1
Untreated

APP/PS1 +
Acy-738

Citation

Brain Acy-738

(ng/g tissue)
< LLOQ < LLOQ 17.93 [10]

Plasma Acy-738

(ng/mL)
< LLOQ < LLOQ 27.07 [10]

Cortical

Acetylated α-

tubulin (relative

level)

1.0 0.6 ± 0.1 1.1 ± 0.2 [10]

Hyperphosphoryl

ated Tau (pS262)

(relative level)

1.0 2.5 ± 0.4 1.3 ± 0.3 [10]

LLOQ: Lower Limit of Quantification

Experimental Protocols
Animal Model and Treatment

Animal Model: APP/PS1 transgenic mice.

Treatment Formulation: Acy-738 was formulated into a rodent chow-based diet at a

concentration of 0.625 mg per gram of chow, calculated to deliver approximately 100 mg/kg

per day.[10]

Treatment Duration: Mice were treated for either 21 or 90 days.[6]

Western Blot Analysis

Sample Preparation: Cortical tissue samples were isolated and lysed.[10]

Electrophoresis and Transfer: Proteins were separated by SDS-PAGE and transferred to a

PVDF membrane.
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Immunoblotting: Membranes were probed with primary antibodies against acetylated α-

tubulin, total α-tubulin, human tau, and phosphorylated tau (Ser262), followed by incubation

with appropriate secondary antibodies.[10]

Detection: Protein bands were visualized using a chemiluminescence detection system.

Behavioral Testing

Short-term Learning and Memory: Assessed using standard behavioral paradigms for

rodents, such as the Morris water maze or contextual fear conditioning.

Acy-738 in a Mouse Model of Amyotrophic Lateral
Sclerosis (ALS)
In the SOD1G93A mouse model of Amyotrophic Lateral Sclerosis (ALS), Acy-738 treatment

has been shown to increase microtubule acetylation in the spinal cord, reduce lower motor

neuron degeneration in female mice, and ameliorate the reduction in peripheral nerve axon

puncta size.[11][12][13][14]

Quantitative Data
Parameter WT

SOD1G93A
Vehicle

SOD1G93A +
Acy-738

Citation

Spinal Cord

Acetylated α-

tubulin (relative

ratio)

1.0 0.7 ± 0.1 1.2 ± 0.2 [13]

Lower Motor

Neuron Count

(female)

25 ± 2 15 ± 3 22 ± 2 [11][13]

Peripheral Nerve

Axon Puncta

Size (relative)

1.0 0.5 ± 0.1 0.8 ± 0.1 [11][13]

Experimental Protocols
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Animal Model and Treatment

Animal Model: mSOD1G93A transgenic mice.

Treatment: Acy-738 was administered orally. In some studies, it was co-administered with

riluzole to assess potential synergistic effects.[11][13][14] One study utilized a chow-based

formulation providing 625 mg/kg of chow.[15]

Immunohistochemistry and Axon Analysis

Tissue Preparation: Spinal cords and peripheral nerves were collected, fixed, and sectioned.

Staining: Sections were stained with antibodies against markers for motor neurons (e.g.,

NeuN) and acetylated α-tubulin.

Analysis: Motor neuron counts and axon puncta size were quantified using microscopy and

image analysis software.[11][13]

Indirect ELISA for Acetylated α-tubulin

Sample Preparation: Cortical tissue was homogenized.

Assay: An indirect ELISA was used to determine the ratio of acetylated α-tubulin to total α-

tubulin.[15]

Acy-738 in a Mouse Model of Charcot-Marie-Tooth
Disease (CMT)
Acy-738 has been investigated in a mouse model of Charcot-Marie-Tooth disease type 2

(CMT2) induced by a mutant small heat shock protein B1 (HSPB1). The results indicated that

HDAC6 inhibition could restore mitochondrial axonal transport defects and improve motor and

sensory nerve conduction.[16]

Quantitative Data
Quantitative data for Acy-738 in the CMT mouse model is not readily available in a tabular

format in the provided search results. The studies focused more on the qualitative rescue of
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phenotypes.

Experimental Protocols
Animal Model

Model: Transgenic mice expressing a mutant form of human HSPB1.[16] These mice

develop motor and sensory deficits reminiscent of CMT2.[16]

In Vitro Axonal Transport Assay

Cell Culture: Dorsal root ganglion (DRG) neurons were cultured from symptomatic mutant

HSPB1 mice.[16]

Treatment: Cultured neurons were treated with Acy-738.

Analysis: Mitochondrial axonal transport was assessed using live-cell imaging techniques to

track the movement of mitochondria within the axons.[16]

In Vivo Electrophysiology

Measurements: Motor and sensory nerve conduction velocities and amplitudes were

measured in the sciatic nerves of treated and untreated mice to assess nerve function.[16]
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Acy-738 Signaling in CMT Model.

Conclusion and Future Directions
Acy-738 has consistently demonstrated therapeutic potential across a range of preclinical

disease models, primarily through its targeted inhibition of HDAC6 and subsequent increase in

α-tubulin acetylation. The data summarized in this guide highlights its ability to ameliorate key

pathological features in models of autoimmune and neurodegenerative diseases. The detailed
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experimental protocols provided herein should serve as a valuable resource for researchers

aiming to further investigate the efficacy and mechanisms of Acy-738 and other HDAC6

inhibitors in novel disease contexts.

Future research should focus on elucidating the full spectrum of Acy-738's downstream effects

beyond α-tubulin acetylation. Investigating its impact on other HDAC6 substrates and exploring

potential off-target effects will be crucial for a comprehensive understanding of its therapeutic

profile. Furthermore, long-term safety and efficacy studies in more complex animal models are

warranted to pave the way for potential clinical translation. The development of biomarkers to

track treatment response in vivo will also be a critical next step in advancing Acy-738 towards

clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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